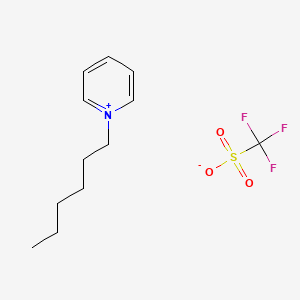

N-Hexylpyridinium Trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hexylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.CHF3O3S/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)8(5,6)7/h5,7-8,10-11H,2-4,6,9H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAUKQKOJVLHEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049335 | |

| Record name | 1-Hexylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623167-81-7 | |

| Record name | 1-Hexylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AT6XD9ZEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding N-Hexylpyridinium Trifluoromethanesulfonate

An In-depth Technical Guide to N-Hexylpyridinium Trifluoromethanesulfonate

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its use in advanced applications.

This compound, often abbreviated as [C₆Py][OTf], is a pyridinium-based ionic liquid (IL). Ionic liquids are a class of salts that are liquid at relatively low temperatures, often below 100 °C. They are composed of an organic cation and an organic or inorganic anion. The unique combination of the N-hexylpyridinium cation and the trifluoromethanesulfonate (triflate) anion imparts a specific set of properties that make it a compound of interest.

These properties, including negligible vapor pressure, non-flammability, high thermal stability, and a wide electrochemical window, position [C₆Py][OTf] as a versatile tool in various scientific domains.[1] Its utility spans from being a "green" recyclable solvent in organic synthesis to a high-performance electrolyte in electrochemical devices.[2] This guide delves into the core chemical characteristics that underpin these applications.

Core Physicochemical Properties

The macroscopic properties of this compound are a direct consequence of its ionic structure. The interplay between the bulky organic cation and the weakly coordinating triflate anion governs its physical state, stability, and solvent behavior.

| Property | Value | Source(s) |

| CAS Number | 623167-81-7 | [3] |

| Molecular Formula | C₁₂H₁₈F₃NO₃S | [3] |

| Molecular Weight | 313.34 g/mol | [3] |

| Appearance | White to pale yellow solid/powder | [4][5] |

| Melting Point | 63 °C | [3] |

| Synonyms | N-Hexylpyridinium triflate, HexPy OTf | [3] |

Thermal Stability: Ionic liquids featuring the triflate anion are recognized for their high thermal stability.[6] Thermogravimetric analysis (TGA) on analogous pyridinium and imidazolium ILs demonstrates that decomposition temperatures can range from 200 °C to over 400 °C, a stability largely influenced by the nature of the anion.[7] While specific TGA data for this compound is not readily available in the provided search results, studies on similar structures suggest it possesses robust thermal integrity, making it suitable for applications requiring elevated temperatures.[7][8][9]

Solubility: The solubility of ionic liquids is tunable based on the cation and anion pairing.[1] The triflate anion generally imparts a degree of hydrophilicity. Pyridinium trifluoromethanesulfonate (the parent compound without the hexyl chain) is miscible with water and soluble in polar solvents.[5] The presence of the C₆ alkyl chain on the pyridinium cation introduces hydrophobic character, suggesting that this compound will have moderate solubility in both polar and nonpolar organic solvents, a feature that can be exploited for biphasic catalysis and extractions.

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridinium ring, typically found in the downfield region (δ 8.0-9.0 ppm). The protons of the hexyl chain will appear in the upfield region (δ 0.8-4.6 ppm), with the methylene group adjacent to the nitrogen atom being the most deshielded.

-

¹⁹F-NMR: A sharp singlet is the characteristic signal for the triflate anion's CF₃ group. For similar triflate ILs, this peak appears around -78.0 ppm to -79.0 ppm.[6][10] This signal is a definitive indicator of the triflate anion's presence and purity.

-

¹³C-NMR: The carbon spectrum will show aromatic signals for the pyridinium ring and aliphatic signals for the hexyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Strong absorption bands associated with the S=O stretching and C-F stretching of the triflate anion are expected. Aromatic C-H and C=N stretching vibrations will confirm the pyridinium cation.

Synthesis and Purification

The synthesis of pyridinium-based ionic liquids is typically achieved through quaternization of the parent pyridine. The following protocol describes a common and effective method.

Experimental Protocol: Synthesis via Alkylation

This two-step process involves the initial alkylation of pyridine with a hexyl halide, followed by an anion exchange (metathesis) reaction. A more direct, one-step synthesis is also possible but often requires more specialized reagents.

Step 1: Quaternization of Pyridine

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (1.0 eq) and 1-bromohexane (1.1 eq) in a suitable solvent like acetonitrile or toluene.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 18-24 hours.[11]

-

Isolation: After cooling to room temperature, the product, N-hexylpyridinium bromide, may precipitate. If not, remove the solvent under reduced pressure. Wash the resulting solid or viscous oil with a non-polar solvent like diethyl ether or hexane to remove unreacted 1-bromohexane. Dry the product under vacuum.

Step 2: Anion Metathesis

-

Dissolution: Dissolve the N-hexylpyridinium bromide from Step 1 in deionized water.

-

Anion Exchange: In a separate flask, dissolve an equimolar amount of a triflate salt (e.g., lithium triflate or silver triflate) in deionized water. Add this solution dropwise to the stirred N-hexylpyridinium bromide solution at room temperature.

-

Precipitation & Extraction: The formation of a less water-soluble salt (LiBr/AgBr) will drive the reaction. If the desired ionic liquid is hydrophobic, it will form a separate phase. Extract the ionic liquid using a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer multiple times with deionized water to remove any remaining inorganic salt impurities.

-

Final Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Further drying under high vacuum at a moderately elevated temperature (e.g., 60-70 °C) is crucial to remove residual water and solvent, as these impurities can significantly affect electrochemical properties.[12]

Synthesis Workflow Diagram

Caption: Synthesis Workflow for this compound.

Electrochemical Properties and Applications

The defining feature of ionic liquids in electrochemistry is their wide electrochemical stability window (ESW). The ESW is the potential range over which the electrolyte remains stable without being oxidized or reduced.[13]

-

Electrochemical Window (ESW): The ESW of an ionic liquid is determined by the reduction potential of the cation and the oxidation potential of the anion.[14] The pyridinium cation is generally reduced at the cathodic limit, while the triflate anion is oxidized at the anodic limit. The resulting ESW for triflate-based ILs is typically wide, making them suitable for high-voltage applications.[6][13] It is critical to note that impurities, particularly water, can significantly narrow the effective ESW.[12]

-

Ionic Conductivity: this compound is a good ionic conductor. Conductivity is temperature-dependent, increasing as viscosity decreases with rising temperature.[15] This property is essential for its function as an electrolyte.

Applications: The favorable electrochemical properties of pyridinium triflate ILs make them candidates for several applications:

-

Electrolytes for Energy Storage: Their wide ESW and good conductivity are advantageous for high-voltage batteries and supercapacitors.[2][13]

-

Electrosynthesis: They provide a stable medium for electrochemical reactions, potentially enabling novel synthetic pathways.[2]

-

Catalysis: As reaction solvents, they can enhance reaction rates and selectivity in various organic reactions, including Diels-Alder reactions, and facilitate catalyst recycling.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

Hazard Summary:

-

H290: May be corrosive to metals.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

H402: Harmful to aquatic life.

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. In case of contact, immediately follow first-aid procedures: flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. Due to its corrosive nature towards metals, store in the original, corrosion-resistant container.

-

Spills: In case of a spill, absorb the material with an inert binder, collect it, and place it in a suitable container for disposal. Avoid release into the environment.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Laboratory Safety Workflow

Caption: Safe Handling Workflow for Ionic Liquids.

Conclusion

This compound is a valuable ionic liquid with a compelling profile of high thermal stability, a wide electrochemical window, and tunable solubility. These properties make it a powerful tool for researchers in electrochemistry, organic synthesis, and materials science. Understanding its core chemical characteristics, synthesis protocols, and safety requirements, as detailed in this guide, is essential for leveraging its full potential in innovative scientific applications.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Hexylpyridinium trifluoromethanesulfonate.

-

IoLiTec. (n.d.). 1-Hexylpyridinium triflate, >99%.

-

ResearchGate. (n.d.). Synthesis of ionic liquid-based pyridinium.

-

PubChem. (n.d.). 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide. National Center for Biotechnology Information.

-

Wiley-VCH. (2007). Supporting Information.

-

IoLiTec. (2022). Safety Data Sheet: 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide.

-

TCI Chemicals. (2025). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate.

-

National Institute of Standards and Technology. (2012). ThermoML: J. Chem. Thermodyn. 2012, 55, 159-165.

-

ChemicalBook. (n.d.). This compound CAS#: 623167-81-7.

-

ChemicalBook. (n.d.). This compound | 623167-81-7.

-

ResearchGate. (2012). Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid.

-

Huddleston, J. G., et al. (2001). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 6(12), 1036-1044.

-

Hapiot, P., & Lagrost, C. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Chemical Reviews, 108(7), 2238-2265.

-

Solvionic. (n.d.). Ionic liquids.

-

Fisher Scientific. (2024). Safety Data Sheet: Pyridinium trifluoromethanesulfonate.

-

Organic Syntheses. (2014). A PALLADIUM-CATALYZED COUPLING OF (Z)-ENYNE-DICARBONATES WITH ARYLBORONIC ACIDS. Org. Synth., 91, 39-51.

-

precisionFDA. (n.d.). 1-HEXYLPYRIDINIUM.

-

TCI Chemicals. (n.d.). Ionic Liquids.

-

Vatamanu, J., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B, 115(18), 5319-5331.

-

Smith, A. M., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(8), 1888.

-

Ishihara, K., et al. (2018). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Molbank, 2018(3), M1003.

-

Gacino, F. M., et al. (2011). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 56(11), 4088-4099.

-

Mousavi, M. P. S., et al. (2020). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 8, 29.

-

ResearchGate. (2005). Thermal stability and crystallization of N -alkyl- N -alkyl′-pyrrolidinium imides.

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.

-

PubChem. (n.d.). Pyridinium Trifluoromethanesulfonate. National Center for Biotechnology Information.

-

The Electrochemical Society. (2007). Electrochemical Applications of Room-Temperature Ionic Liquids.

-

Martins, V. L., et al. (2017). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 22(8), 1275.

-

ResearchGate. (2021). Influence of experimental conditions on the electrochemical window. Case study on bis(trifluoromethylsulfonyl)imide-based ionic liquids.

-

Chemsrc. (n.d.). Pyridinium trifluoromethanesulfonate | CAS#:52193-54-1.

-

Husson, P., et al. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 102-108.

-

Giffin, G. A., et al. (2018). Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(Trifluoromethylsulfonyl)imide Anion. Molecules, 23(11), 2999.

-

The Organic Chemistry Tutor. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

Sources

- 1. Ionic liquids [solvionic.com]

- 2. electrochem.org [electrochem.org]

- 3. 1-Hexylpyridinium triflate, >99% | IoLiTec [iolitec.de]

- 4. This compound CAS#: 623167-81-7 [m.chemicalbook.com]

- 5. Pyridinium trifluoromethanesulfonate | CAS#:52193-54-1 | Chemsrc [chemsrc.com]

- 6. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ThermoML:J. Chem. Thermodyn. 2012, 55, 159-165 [trc.nist.gov]

- 9. Thermal stability of imidazolium-based ionic liquids | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. ceder.berkeley.edu [ceder.berkeley.edu]

- 15. researchgate.net [researchgate.net]

N-Hexylpyridinium Trifluoromethanesulfonate CAS number

An In-depth Technical Guide to N-Hexylpyridinium Trifluoromethanesulfonate

Introduction

This compound, identified by the CAS number 623167-81-7 , is a pyridinium-based ionic liquid (IL) that has garnered interest within the scientific community.[1][2] This compound is characterized by its unique structure, comprising a positively charged N-hexylpyridinium cation and a negatively charged trifluoromethanesulfonate (triflate) anion. The combination of a bulky organic cation and a non-coordinating inorganic anion imparts distinct physicochemical properties, such as a low melting point, high thermal stability, and tunable solubility.

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this compound. We will delve into its fundamental properties, synthesis protocols, potential applications, and critical safety considerations, underpinned by established scientific principles and data.

Physicochemical Properties

The defining characteristics of this compound are summarized below. These properties are crucial for its application in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 623167-81-7 | [1][2] |

| Molecular Formula | C12H18F3NO3S | [2] |

| Molecular Weight | 313.34 g/mol | [2] |

| Melting Point | 63 °C | [2] |

| Synonyms | N-Hexylpyridinium triflate, 1-Hexylpyridinium trifluoromethanesulfonate, HexPy OTf | [2] |

The structure of this compound features a pyridinium ring functionalized with a hexyl chain, which contributes to its organic solubility and steric profile. The triflate anion is known for its high stability and low coordinating ability, which can influence the reactivity of solutes dissolved within it.

Caption: Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of pyridinium-based ionic liquids, including this compound, typically involves a two-step process: quaternization of the pyridine ring followed by anion metathesis, or a more direct, one-pot synthesis.

General Synthetic Approach

A common and reliable method involves the reaction of a pyridine derivative with an alkylating agent, followed by anion exchange. For this compound, this can be achieved by first reacting pyridine with a hexyl halide (e.g., 1-bromohexane) to form N-hexylpyridinium bromide. Subsequently, an anion exchange reaction with a triflate salt (e.g., silver triflate or lithium triflate) yields the desired product.

Alternatively, direct synthesis can be achieved by using an alkyl triflate, such as hexyl trifluoromethanesulfonate, to alkylate pyridine directly. This method avoids the need for a separate anion exchange step. Another approach involves the reaction of pyridines with trifluoromethanesulfonic acid and an appropriate precursor.[3]

Exemplary Laboratory Protocol (Two-Step Method)

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

Step 1: Synthesis of N-Hexylpyridinium Bromide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of pyridine and 1-bromohexane in a suitable solvent like acetonitrile.

-

Heat the mixture to reflux (approximately 80-85°C) and maintain for 18-24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with a non-polar solvent, such as diethyl ether or hexane, to remove unreacted starting materials.

-

Dry the solid product under vacuum to yield N-Hexylpyridinium Bromide.

Step 2: Anion Metathesis

-

Dissolve the N-Hexylpyridinium Bromide in a suitable solvent, such as methanol or water.

-

In a separate flask, dissolve an equimolar amount of a triflate salt (e.g., lithium trifluoromethanesulfonate) in the same solvent.

-

Slowly add the triflate salt solution to the N-hexylpyridinium bromide solution with constant stirring.

-

A precipitate of the inorganic salt (e.g., LiBr) will form. Stir the mixture for several hours at room temperature to ensure complete reaction.

-

Filter the mixture to remove the precipitated salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization or washing with an appropriate solvent.

-

Dry the final product under vacuum.

Caption: General two-step synthesis workflow.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile compound with potential applications in various scientific domains.

As a Novel Solvent Medium

Ionic liquids are often termed "designer solvents" due to the ability to tune their properties by modifying the cation and anion. N-Hexylpyridinium-based ILs have shown promise as dispersing solvents for complex biomolecules like microcrystalline cellulose.[4] This suggests that this compound could be a valuable solvent for processing polysaccharides and other biopolymers that are often insoluble in conventional solvents, a critical aspect in the development of drug delivery systems.[5][6]

Role in Organic Synthesis

Protonated pyridinium salts are widely utilized in organic synthesis, for instance, as Brønsted acid catalysts.[7] The triflate anion is a very weak base, making the corresponding acid, trifluoromethanesulfonic acid, a superacid. This property can be harnessed in catalytic applications where a strong acid is required in a non-aqueous environment. The synthesis of various pyridinium triflates has been explored for their utility in chemical reactions.[3][8]

Implications for Drug Design

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[9] The -CF3 group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10] While this compound itself is not a therapeutic agent, its triflate anion serves as a source of the trifluoromethylsulfonyl group, a key pharmacophore in several drugs. Furthermore, its utility as a reaction medium for synthesizing fluorinated drug candidates is an area of active research. The unique environment provided by the ionic liquid can influence reaction pathways and selectivities, potentially leading to more efficient syntheses of complex fluorinated molecules.

Caption: Conceptual role of the ionic liquid in a catalytic process.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The information provided here is a summary and should be supplemented with a thorough review of the full Safety Data Sheet (SDS).

-

General Hazards : The compound may cause skin and eye irritation or burns.[11][12] It is crucial to avoid direct contact.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[11][13] In case of insufficient ventilation, respiratory protection may be necessary.[11]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood.[12][14] Avoid inhalation of dust or vapors.[14] Prevent contact with skin, eyes, and clothing.[13]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The substance is moisture-sensitive.[11] Keep away from strong oxidizing agents.[11]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[11][12]

-

Skin : Wash off immediately with plenty of soap and water for at least 15 minutes.[12] If irritation persists, seek medical attention.

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[11] Seek medical attention if symptoms persist.

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention.

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

Conclusion

This compound is a valuable ionic liquid with a unique combination of properties derived from its pyridinium cation and triflate anion. Its potential as a specialized solvent, a component in organic synthesis, and its relevance to the principles of fluorination in drug design make it a compound of significant interest to the scientific community. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for unlocking its full potential in research and development. As the exploration of ionic liquids continues to expand, the applications for this compound and its analogues are poised to grow, offering innovative solutions to challenges in chemistry and the pharmaceutical sciences.

References

-

ChemicalBook. This compound CAS#: 623167-81-7.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Fluoropyridinium trifluoromethanesulfonate.

-

IoLiTec. (n.d.). 1-Hexylpyridinium triflate, >99%.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Pyridinium trifluoromethanesulfonate.

-

Iolitec. (2022). Safety Data Sheet - 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide.

-

Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Hydroxy-3-(trifluoromethyl)benzoic acid.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Tris(4-trifluoromethylphenyl)phosphine.

-

ResearchGate. (n.d.). Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium...

-

PubChem. (n.d.). 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide.

-

ChemicalBook. (n.d.). This compound | 623167-81-7.

-

ResearchGate. (2012). Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid.

-

MDPI. (n.d.). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.

-

NIH. (n.d.). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts.

-

MDPI. (n.d.). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate.

-

precisionFDA. (n.d.). 1-HEXYLPYRIDINIUM.

-

ResearchGate. (2021). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules.

-

Sigma-Aldrich. (n.d.). Pyridinium trifluoromethanesulfonate 97%.

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

NIH. (n.d.). Drug nanocrystals: Surface engineering and its applications in targeted delivery.

-

PubMed Central. (n.d.). Applications of supramolecular assemblies in drug delivery and photodynamic therapy.

Sources

- 1. This compound CAS#: 623167-81-7 [m.chemicalbook.com]

- 2. 1-Hexylpyridinium triflate, >99% | IoLiTec [iolitec.de]

- 3. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug nanocrystals: Surface engineering and its applications in targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. jelsciences.com [jelsciences.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. iolitec.de [iolitec.de]

- 14. fishersci.com [fishersci.com]

N-Hexylpyridinium Trifluoromethanesulfonate molecular structure

An In-depth Technical Guide to N-Hexylpyridinium Trifluoromethanesulfonate: Molecular Structure, Synthesis, and Characterization

Authored by a Senior Application Scientist

Introduction

This compound, often abbreviated as [Hpyr][OTf], is an ionic liquid (IL) that has garnered significant interest within the scientific community. Its unique combination of a pyridinium-based cation and a trifluoromethanesulfonate anion bestows upon it a set of physicochemical properties that are highly advantageous for a range of applications, from organic synthesis to materials science. This guide provides a comprehensive overview of the molecular structure, a detailed synthesis protocol, and in-depth characterization methodologies for this compound. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective application and further innovation.

Molecular Structure and Intrinsic Properties

The molecular architecture of this compound is fundamental to its behavior. It is comprised of two distinct ionic components: the N-hexylpyridinium cation ([C₆H₁₃NC₅H₅]⁺) and the trifluoromethanesulfonate anion (CF₃SO₃⁻).

The N-hexylpyridinium cation consists of a planar, aromatic pyridine ring to which a hexyl alkyl chain is attached at the nitrogen atom. This aliphatic chain introduces a degree of lipophilicity and steric bulk, which significantly influences the ionic liquid's viscosity, melting point, and solubility characteristics. The aromatic nature of the pyridinium ring allows for π-π stacking interactions, which can play a role in its solvation properties and its ability to interact with other aromatic systems.

The trifluoromethanesulfonate anion , commonly known as triflate, is a non-coordinating anion that is highly stable due to the strong electron-withdrawing effect of the trifluoromethyl group. This high stability contributes to the overall thermal and electrochemical stability of the ionic liquid. The triflate anion is also known for its low nucleophilicity, which is a desirable trait in many chemical reactions where the anion's interference is to be avoided. The interplay of the delocalized positive charge on the pyridinium ring and the diffuse negative charge on the triflate anion dictates the ionic liquid's melting point, viscosity, and conductivity.

The combination of a relatively large, asymmetric cation and a stable, non-coordinating anion results in a disruption of crystal lattice formation, often leading to a low melting point, a defining characteristic of ionic liquids.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the quaternization of pyridine followed by an anion exchange. A more direct, one-pot synthesis is also plausible and is detailed below for its efficiency and atom economy.

Direct Synthesis Protocol: A Step-by-Step Guide

This protocol is based on the direct alkylation of pyridine with a suitable hexylating agent in the presence of a triflate source.

Materials:

-

Pyridine (anhydrous)

-

1-Bromohexane

-

Silver trifluoromethanesulfonate (AgOTf) or Methyl Trifluoromethanesulfonate (MeOTf)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, previously dried and under an inert atmosphere, add pyridine (1 equivalent) and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring, add 1-bromohexane (1.1 equivalents) to the solution at room temperature.

-

Quaternization: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a precipitate (N-hexylpyridinium bromide).

-

Anion Exchange: After cooling the reaction mixture to room temperature, add silver trifluoromethanesulfonate (1 equivalent) portion-wise. The formation of a precipitate (silver bromide) will be observed. Stir the mixture at room temperature for an additional 12-24 hours to ensure complete anion exchange.

-

Work-up: Filter the reaction mixture to remove the silver bromide precipitate. The filtrate, containing the desired this compound, is then concentrated under reduced pressure to remove the acetonitrile.

-

Purification: The resulting crude product can be purified by washing with anhydrous diethyl ether to remove any unreacted starting materials. The product is then dried under high vacuum to yield the pure ionic liquid.

Synthesis Workflow Diagram

Caption: A schematic representation of the synthesis workflow for this compound.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the ionic liquid.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for both the N-hexylpyridinium cation. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 8.0-9.0 ppm). The protons of the hexyl chain will appear in the upfield region (δ 0.8-4.5 ppm), with the protons alpha to the nitrogen atom being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons of the pyridine ring will resonate in the δ 120-150 ppm region. The carbons of the hexyl chain will appear in the upfield region (δ 13-60 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the trifluoromethanesulfonate anion. It will exhibit a singlet peak, typically around δ -78 to -80 ppm, which is characteristic of the CF₃ group in the triflate anion.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:

-

C-H stretching vibrations of the hexyl chain and the pyridinium ring (around 2800-3100 cm⁻¹).

-

C=C and C=N stretching vibrations of the aromatic pyridinium ring (around 1450-1650 cm⁻¹).

-

S=O stretching vibrations of the triflate anion (strong bands around 1250-1280 cm⁻¹ and 1030-1050 cm⁻¹).

-

C-F stretching vibrations of the trifluoromethyl group (strong bands around 1150-1250 cm⁻¹).

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for determining the thermal stability and phase behavior of the ionic liquid.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve is expected to show high thermal stability, with the onset of decomposition occurring at a high temperature, likely above 300°C. This is a characteristic feature of ionic liquids with stable anions like triflate.[2]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, glass transition temperature, and other phase transitions. This compound is expected to have a relatively low melting point. The DSC thermogram would reveal this transition as an endothermic peak upon heating.

Summary of Physicochemical Properties

| Property | Expected Value / Characteristic |

| Molecular Formula | C₁₂H₁₈F₃NO₃S |

| Molecular Weight | 313.34 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid at RT |

| ¹H NMR | Aromatic protons (δ 8.0-9.0 ppm), Alkyl protons (δ 0.8-4.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Alkyl carbons (δ 13-60 ppm) |

| ¹⁹F NMR | Singlet around δ -79 ppm |

| FT-IR (cm⁻¹) | ~3100 (C-H arom.), ~2900 (C-H aliph.), ~1600 (C=N), ~1260, ~1030 (S=O), ~1170 (C-F) |

| Decomposition Temp. (TGA) | > 300 °C |

| Melting Point (DSC) | Expected to be low, characteristic of ionic liquids |

Applications in Pharmaceutical Sciences

The unique properties of this compound make it a promising candidate for various applications in the pharmaceutical industry. While specific studies on this exact ionic liquid in drug development are emerging, the broader class of pyridinium-based ionic liquids has shown significant potential.

-

Drug Delivery Systems: The amphiphilic nature of the N-hexylpyridinium cation, with its polar head and nonpolar tail, suggests its potential use in the formation of micelles or vesicles for the encapsulation and delivery of poorly water-soluble drugs. The tunable solubility of the ionic liquid can be exploited to enhance drug formulation.

-

Solvents for Drug Synthesis: As a stable and non-volatile solvent, this compound can serve as a green alternative to traditional organic solvents in the synthesis of active pharmaceutical ingredients (APIs). Its ability to dissolve a wide range of organic and inorganic compounds can facilitate reactions and improve yields.

-

Antimicrobial Agents: Pyridinium salts are known to exhibit antimicrobial activity. The N-hexylpyridinium cation could potentially be explored for its efficacy against various pathogens, either as a standalone agent or as a component of a larger drug molecule.

Conceptual Workflow for Ionic Liquid-Based Drug Formulation

Caption: A conceptual workflow illustrating the process of developing a drug formulation using an ionic liquid like this compound.

Conclusion

This compound stands out as a versatile ionic liquid with a compelling set of properties derived from its unique molecular structure. Its synthesis, while requiring careful execution, is achievable through established chemical principles. The comprehensive characterization of this compound is paramount for its effective application, and the methodologies outlined in this guide provide a robust framework for quality control and structural verification. For professionals in drug development and other scientific fields, this compound offers a promising platform for innovation, particularly in the pursuit of more efficient and sustainable chemical processes and advanced formulation strategies. As research in the field of ionic liquids continues to expand, the full potential of this compound is yet to be unlocked, promising exciting future discoveries.

References

-

Shapiro, J. D., Sonberg, J. C., Schafer, B. C., Williams, C. C., Ferris, H. R., Reinheimer, E. W., Van Wynsberghe, A. W., Kriley, C. E., & Majireck, M. M. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 413. [Link]

-

Organic Syntheses. (n.d.). n-fluoropyridinium triflate. [Link]

-

The Royal Society of Chemistry. (2024). This journal is © The Royal Society of Chemistry 2024. [Link]

-

Wikipedia. (2022, November 2). N-Fluoropyridinium triflate. [Link]

-

Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Organic Syntheses. (n.d.). 5. [Link]

-

ElectronicsAndBooks. (1975). Preliminary communication Carbohydrate triflates: synthesis, and conversion into pyridinium salts*. [Link]

-

ResearchGate. (n.d.). Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium.... [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0235407). [Link]

-

MDPI. (2018). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) recorded for 1d-f and 2d-f.... [Link]

-

Springer. (n.d.). IR Spectra of Trifluoromethanesulfonamide and Its Self-Associates in the Gas Phase. [Link]

-

ACS Publications. (2013). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. [Link]

-

precisionFDA. (n.d.). 1-HEXYLPYRIDINIUM. [Link]

-

Analytical Answers, Inc. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

-

InstaNANO. (2024). FTIR Functional Group Database Table with Search. [Link]

-

ResearchGate. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

ResearchGate. (n.d.). TGA of N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate. Scan.... [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves recorded during cooling.... [Link]

-

AZoOptics. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

ChemAnalytical. (n.d.). FT-IR Spectra. [Link]

-

ResearchGate. (n.d.). The ¹³C APT NMR spectra peak splitting's with coupling constants caused by the fluorine in compounds 11 (A) and 15 (B).. [Link]

-

The Spectral Database for Organic Compounds, SDBS. (n.d.). (6-pyridin-2-ylpyridin-2-yl) trifluoromethanesulfonate. [Link]

-

Thermtest. (n.d.). Differential scanning calorimetry (DSC) - Papers. [Link]

-

ResearchGate. (n.d.). Thermogravimetric Analysis (TGA, solid line) and Derivative Thermogravimetry (DTG, circles) profiles for compounds (1) and (2) in N 2 atmosphere.. [Link]

-

Defense Technical Information Center. (n.d.). Thermal: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Microscopy Instrumentation for the Analysis of Field-Controlled Anisotropic Nanomaterials. [Link]

-

People. (n.d.). Differential Scanning Calorimetry. [Link]

Sources

N-Hexylpyridinium Trifluoromethanesulfonate literature review

An In-Depth Technical Guide to N-Hexylpyridinium Trifluoromethanesulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, an ionic liquid of significant interest in electrochemical and materials science research. We will delve into its synthesis, core physicochemical properties, key applications, and essential safety protocols, offering field-proven insights into its handling and use.

Introduction: The Molecular Architecture and Significance

This compound, often abbreviated as [C₆Py][OTf], is a pyridinium-based room-temperature ionic liquid (IL). It consists of an N-hexylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. Ionic liquids are a class of salts that are liquid below 100 °C, and their unique properties—such as negligible vapor pressure, high thermal stability, and wide electrochemical windows—make them compelling alternatives to traditional volatile organic solvents.[1]

The structure of [C₆Py][OTf] is key to its function. The pyridinium cation provides the organic, asymmetric framework, while the hexyl chain imparts specific hydrophobic characteristics and influences transport properties like viscosity. The triflate anion is a weakly coordinating anion, which contributes to the salt's low melting point and high ionic conductivity.[2] Understanding this structure-property relationship is fundamental to leveraging its potential in advanced applications.

Synthesis and Characterization: From Reagents to Purified Product

The synthesis of high-purity ionic liquids is critical, as even trace impurities like water or halides can dramatically alter their electrochemical behavior.[3] A common and reliable method for synthesizing this compound involves a direct alkylation/anion exchange approach.

Experimental Protocol: Synthesis of [C₆Py][OTf]

This protocol describes a two-step synthesis: quaternization of pyridine followed by anion metathesis.

Part A: Synthesis of N-Hexylpyridinium Bromide

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pyridine (1 mol equivalent) and 1-bromohexane (1.05 mol equivalent) in 100 mL of acetonitrile.

-

Scientist's Insight: Using a slight excess of the alkylating agent (1-bromohexane) helps drive the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) under vigorous stirring for 18-24 hours.[4]

-

Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting solid residue multiple times with diethyl ether or ethyl acetate to remove unreacted starting materials. Dry the resulting white solid, N-hexylpyridinium bromide, under vacuum.

Part B: Anion Metathesis to Yield [C₆Py][OTf]

-

Dissolution: Dissolve the purified N-hexylpyridinium bromide (1 mol equivalent) and lithium trifluoromethanesulfonate (1 mol equivalent) in deionized water.

-

Metathesis: Stir the aqueous solution at room temperature for 12 hours. The desired ionic liquid will phase-separate if it is hydrophobic enough, or it can be extracted.

-

Extraction & Purification: Extract the product into dichloromethane. Wash the organic layer repeatedly with small portions of deionized water to remove any residual lithium bromide.

-

Scientist's Insight: This washing step is crucial. Halide impurities are electrochemically active and can narrow the usable potential window. A silver nitrate test on the final aqueous wash can confirm the absence of bromide ions.

-

-

Final Drying: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. For ultimate purity, dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove trace water.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Self-Validating Characterization

-

¹H NMR: To confirm the structure, verify the characteristic peaks for the pyridinium ring protons, the hexyl chain protons, and the integration ratio between them.

-

FTIR: Identify the strong, characteristic vibrational bands for the triflate anion (typically around 1260 cm⁻¹ (S=O) and 1030 cm⁻¹ (S-O)).

-

Karl Fischer Titration: To ensure experimental validity, especially for electrochemical applications, the water content should be quantified and confirmed to be below a critical threshold (e.g., <50 ppm).[3]

Core Physicochemical Properties

The utility of [C₆Py][OTf] is defined by its physical and chemical characteristics. These properties are highly dependent on temperature and purity.

| Property | Typical Value | Significance |

| CAS Number | 623167-81-7[5][6][7] | Unique chemical identifier. |

| Molecular Formula | C₁₂H₁₈F₃NO₃S[7] | Defines elemental composition. |

| Molecular Weight | 313.34 g/mol [7] | Used for stoichiometric calculations. |

| Melting Point | 63 °C[7] | Defines its transition to a solid state. |

| Thermal Stability | Decomposition > 250-300 °C | High thermal stability allows for a wide operating temperature range.[2][8] |

| Electrochemical Window | ~4-5 V | A wide potential window is critical for high-voltage energy storage devices.[9][10] |

| Ionic Conductivity | Temperature-dependent | Determines the efficiency of charge transport in electrochemical devices. |

| Viscosity | Temperature-dependent | Affects ion mobility; lower viscosity generally leads to higher conductivity.[2][11] |

Relationship Between Structure and Properties

The interplay between the cation, anion, and the alkyl chain length dictates the macroscopic properties of the ionic liquid.

Caption: Influence of ionic structure on key physicochemical properties.

Key Application: Electrolytes for Energy Storage

A primary application for [C₆Py][OTf] is as an electrolyte or electrolyte additive in electrochemical devices like lithium-ion batteries and supercapacitors.[12][13]

Causality Behind its Use:

-

High Ionic Conductivity: The dissociated ions provide a medium for efficient charge transport between the electrodes.

-

Wide Electrochemical Window: Its stability over a broad potential range (~4-5 V) is essential for high-energy-density devices, preventing the electrolyte from decomposing at the high operating voltages of modern cathodes.[9]

-

Thermal Stability: Unlike conventional carbonate-based electrolytes, the non-volatile and thermally robust nature of ILs like [C₆Py][OTf] can significantly improve the safety of batteries by reducing the risk of thermal runaway.[14][15]

-

Non-Flammability: The negligible vapor pressure and non-flammable nature of ionic liquids are critical safety advantages.[1]

Protocol: Measuring the Electrochemical Window

This protocol outlines the use of cyclic voltammetry (CV) to determine the operational potential limits of the ionic liquid.

-

Cell Assembly: Use a three-electrode setup in an inert atmosphere (e.g., an argon-filled glovebox).

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Counter Electrode: Platinum wire or mesh.

-

Reference Electrode: Silver wire (quasi-reference).

-

Scientist's Insight: An inert atmosphere is non-negotiable. Oxygen and water are electrochemically active and will give false, narrowed potential limits.

-

-

Electrolyte Preparation: Use the high-purity, dried this compound as the electrolyte.

-

Cyclic Voltammetry:

-

Scan the potential from the open-circuit potential (OCP) towards negative potentials at a slow scan rate (e.g., 10-20 mV/s) until the cathodic breakdown (reduction) current is observed. This defines the cathodic limit.

-

In a separate experiment, scan from the OCP towards positive potentials until the anodic breakdown (oxidation) current is observed. This defines the anodic limit.

-

The electrochemical stability window (ESW) is the difference between the anodic and cathodic limits.[9][10]

-

-

Data Interpretation: The potential limits are typically defined as the potential at which the current density reaches a specific threshold (e.g., 0.1 or 1 mA/cm²).

Safety and Handling

While ionic liquids are often termed "green solvents" due to their low volatility, they are still chemical compounds that require careful handling. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

Hazards: May cause skin, eye, and respiratory irritation.[16][17] Harmful if swallowed or inhaled.[17]

-

PPE: Wear impervious gloves, safety glasses or goggles, and a lab coat.[16][18]

-

Handling: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17][18] Avoid contact with strong oxidizing agents.[19]

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a versatile ionic liquid with a compelling profile for electrochemical applications. Its synthesis, while requiring meticulous attention to purity, is straightforward. Its properties—notably a wide electrochemical window and high thermal stability—are directly attributable to its unique cationic and anionic structure. For researchers and drug development professionals exploring advanced electrolytes, energy storage systems, or novel reaction media, a thorough understanding of [C₆Py][OTf] provides a powerful tool for innovation.

References

- Safety D

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).

- Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid. Journal of Solution Chemistry. (2012-08-06).

- Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium...

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-26).

- SAFETY D

- Physical properties of pyridinium ionic liquids. Journal of Chemical Thermodynamics. (2012).

- Physicochemical Properties of Nitrile-Functionalized Ionic Liquids.

- N-HEXYLPYRIDINIUM TRIFLUOROMETHANESULFON

- A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules. (2006).

- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.

- Ionic Liquids. TCI Chemicals.

- Dynamic Viscosity and Conductivity of Ionic Liquids [Cnpy][NTf2] (n=2, 4, 5). Acta Physico-Chimica Sinica.

- 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide. PubChem.

- Properties of 1-hexyl-3-methylimidazolium trifluoromethanesulfonate mixtures.

- Enhancing Energy Storage: Sodium Trifluoromethanesulfonate in B

- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B. (2011-04-26).

- Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules.

- Pyridinium trifluoromethanesulfonate CAS#:52193-54-1. Chemsrc. (2025-08-21).

- N-Hexylpyridinium Trifluoromethanesulfon

- Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. The Journal of Physical Chemistry B. (2008-12-11).

- 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfon

- Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules. (2020).

- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.

- Thermal stability and crystallization of N-alkyl-N-alkyl′-pyrrolidinium imides.

- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. (2019).

- Trifluoromethanesulfon

- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. (2015).

- Electrochemistry of room temperature ionic Liquids with applications to electrospray propulsion. DSpace@MIT. (2013).

- Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Rowan Digital Works. (2019-10-01).

- Electrochemical Applications of Room-Temperature Ionic Liquids. The Electrochemical Society Interface. (2007).

- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza. (2024-08-23).

- Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(Trifluoromethylsulfonyl)imide Anion. Molecules. (2018).

- Influence of experimental conditions on the electrochemical window. Case study on bis(trifluoromethylsulfonyl)imide-based ionic liquids.

- Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry. (2016-05-31).

- The Role of Trifluoromethanesulfonamide in Improving B

- 1-Hexylpyridinium trifl

- The Crucial Role of Lithium Trifluoromethanesulfonate in Battery Technology. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-30).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 623167-81-7 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. 1-Hexylpyridinium triflate, >99% | IoLiTec [iolitec.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 12. Electrochemistry of room temperature ionic Liquids with applications to electrospray propulsion [dspace.mit.edu]

- 13. electrochem.org [electrochem.org]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. iolitec.de [iolitec.de]

An In-depth Technical Guide to the Thermal Stability of N-Hexylpyridinium Trifluoromethanesulfonate

This guide provides a comprehensive technical overview of the thermal stability of N-Hexylpyridinium Trifluoromethanesulfonate ([C₆Py][OTf]), an ionic liquid of significant interest in various scientific and industrial applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of thermal analysis, detailed experimental methodologies, and the interpretation of stability data, grounded in established scientific principles and field-proven insights.

Introduction: The Criticality of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] this compound, belonging to the pyridinium family of ILs, is valued for its potential applications as a solvent in organic synthesis, a component in electrolytes, and a medium for biocatalysis. In all these applications, the thermal stability of the IL is a paramount concern, dictating its operational temperature range and long-term performance.

The thermal stability of an ionic liquid is intrinsically linked to its molecular structure, specifically the nature of its constituent cation and anion.[2] The strength of the electrostatic interactions, the presence of specific functional groups, and the overall molecular symmetry all play a role in determining the temperature at which the IL begins to decompose. For this compound, the stability is a function of the N-hexylpyridinium cation and the trifluoromethanesulfonate anion. Generally, pyridinium-based ILs are known to have moderate to high thermal stability, and the trifluoromethanesulfonate anion is considered to be a thermally robust counterion.[3]

This guide will provide a detailed exploration of the methodologies used to assess the thermal stability of [C₆Py][OTf], focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will not only present the protocols but also elucidate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the data generated.

Assessing Thermal Stability: A Dual-Pronged Approach

A comprehensive evaluation of the thermal stability of an ionic liquid necessitates a multi-faceted analytical approach. The two primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the cornerstone for determining the decomposition temperature of an ionic liquid.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][6] While not a direct measure of decomposition, it provides crucial information about phase transitions (melting, crystallization, glass transitions) that are essential for understanding the complete thermal behavior of the material.[1]

The synergy of these two techniques provides a holistic view of the thermal properties of this compound, from its phase behavior at lower temperatures to its ultimate decomposition at elevated temperatures.

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The following sections detail the step-by-step methodologies for conducting TGA and DSC analyses on this compound. The protocols are designed to be self-validating, with an emphasis on the causality behind each experimental parameter.

Synthesis of this compound

A common and effective method for the synthesis of pyridinium-based ionic liquids involves the quaternization of pyridine with an appropriate alkyl halide, followed by an anion exchange reaction. For this compound, a plausible synthetic route is as follows:

-

Quaternization: N-hexyl bromide is reacted with pyridine in a suitable solvent, such as acetonitrile, to form N-hexylpyridinium bromide. The reaction is typically carried out under reflux for several hours to ensure complete conversion.

-

Anion Exchange: The resulting N-hexylpyridinium bromide is then subjected to an anion exchange reaction with a trifluoromethanesulfonate salt, such as silver trifluoromethanesulfonate or an alkali metal trifluoromethanesulfonate. The choice of the salt depends on the desired purity and the ease of separation of the byproduct. For instance, using silver trifluoromethanesulfonate results in the precipitation of silver bromide, which can be easily removed by filtration.

The final product should be thoroughly dried under vacuum to remove any residual solvent and water, as impurities can significantly affect the measured thermal stability.[7]

Thermogravimetric Analysis (TGA) Workflow.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify phase transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Value | Rationale |

| Sample Mass | 5-10 mg | Consistent with TGA for comparative analysis and ensures good thermal contact with the pan. |

| Crucible | Hermetically sealed aluminum pans | Hermetic sealing prevents any mass loss due to volatilization of impurities, ensuring that only thermal transitions are measured. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents any oxidative reactions that could interfere with the measurement of phase transitions. |

| Heating/Cooling Rate | 10 °C/min | A moderate rate that allows for the clear resolution of thermal events. |

| Temperature Program | 1. Heat from ambient to 150 °C2. Cool to -100 °C3. Heat to 200 °C | The initial heating cycle removes any thermal history. The cooling and subsequent heating cycles reveal the crystallization, glass transition, and melting behavior of the sample. |

Procedure:

-

Accurately weigh 5-10 mg of the dried this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas.

-

Execute the temperature program:

-

Heat from ambient to 150 °C at 10 °C/min.

-

Cool from 150 °C to -100 °C at 10 °C/min.

-

Heat from -100 °C to 200 °C at 10 °C/min.

-

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify Tg (as a step change in the baseline), Tc (as an exothermic peak upon cooling or heating), and Tm (as an endothermic peak upon heating).

Differential Scanning Calorimetry (DSC) Workflow.

Data Interpretation and Expected Thermal Behavior

Comparative Thermal Stability Data of Related Ionic Liquids

| Ionic Liquid | Tonset (°C) | Anion | Cation | Reference |

| 1-Hexylpyridinium Bis(trifluoromethanesulfonyl)imide | ~400 | Bis(trifluoromethanesulfonyl)imide | N-Hexylpyridinium | [3] |

| 1-Butyl-3-methylpyridinium Trifluoromethanesulfonate | ~380 | Trifluoromethanesulfonate | 1-Butyl-3-methylpyridinium | [3] |

| This compound (Estimated) | 370 - 400 | Trifluoromethanesulfonate | N-Hexylpyridinium | N/A |

Based on the available data, the thermal stability of this compound is expected to be high, with a Tonset likely in the range of 370-400 °C. The trifluoromethanesulfonate anion is known to impart good thermal stability, and the N-hexylpyridinium cation is also relatively robust. The length of the alkyl chain on the pyridinium cation can have a modest effect on thermal stability, with longer chains sometimes leading to slightly lower decomposition temperatures.

The DSC analysis is expected to reveal the melting point of the ionic liquid. Given that it is often described as a low-melting solid, a melting point below 100 °C is anticipated. The cooling and subsequent heating cycles will indicate whether the material readily crystallizes or if it forms a glass upon cooling.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. By employing rigorous and well-rationalized experimental protocols for TGA and DSC, researchers can obtain reliable and reproducible data that is crucial for the successful application of this ionic liquid. While direct experimental data for the title compound is sparse, a comparative analysis of related structures provides a strong indication of its high thermal stability. As the applications of ionic liquids continue to expand, a thorough understanding of their thermal properties will remain a cornerstone of materials selection and process design.

References

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

-

Navarro, P., Larriba, M., García, J., & Rodríguez, F. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Materials, 14(21), 6332. [Link]

-

García, J., Navarro, P., Larriba, M., & Rodríguez, F. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. S-EPMC8587281 - OmicsDI. [Link]

-

Larriba, M., Navarro, P., García, J., & Rodríguez, F. (2013). Thermal Behaviour of Pure Ionic Liquids. SciSpace. [Link]

-

Verdia, P., Hernaiz, M., Gonzalez, E. J., Macedo, E. A., Salgado, J., & Tojo, E. (2012). Physical properties of pyridinium ionic liquids. The Journal of Chemical Thermodynamics, 55, 159-165. [Link]

-

Anonymous. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). SlidePlayer. [Link]

-

Bentis, A., et al. (2022). Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fpe.umd.edu [fpe.umd.edu]

- 5. S-EPMC8587281 - Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. - OmicsDI [omicsdi.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

N-Hexylpyridinium Trifluoromethanesulfonate safety data sheet

An In-depth Technical Guide to the Safe Handling of N-Hexylpyridinium Trifluoromethanesulfonate

Introduction: Understanding the Profile of an Ionic Liquid

This compound (CAS No. 623167-81-7) is an ionic liquid, a class of salts that are liquid at or near room temperature.[1] These compounds are of significant interest in various fields, including organic synthesis, electrochemistry, and materials science, due to their unique properties such as low vapor pressure, high thermal stability, and tunable solvency. However, their unique chemical nature also necessitates a thorough understanding of their safety and handling requirements. This guide provides an in-depth analysis of the safety data for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its safe utilization in the laboratory. The causality behind the recommended protocols is emphasized to ensure a culture of safety and scientific integrity.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a substance's physical properties is crucial for predicting its behavior under various laboratory conditions and for performing an accurate risk assessment.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈F₃NO₃S | [1] |

| Molecular Weight | 313.34 g/mol | [1] |

| CAS Number | 623167-81-7 | [1] |

| Physical State | Solid | [2] |

| Appearance | Off-white to white solid | [3] |

| Melting Point | 63 °C | [1] |

| Boiling Point | No data available | [2] |

| Solubility | No specific data available, but likely soluble in polar organic solvents. | [4] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system. Understanding these hazards is the first step in implementing effective safety controls.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 2 / 2A[2]

-

Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[2]

These classifications indicate that the substance can cause skin irritation upon contact, serious eye irritation, and may cause respiratory irritation if inhaled. The toxicological properties have not been fully investigated, which warrants a cautious approach, treating it as a potentially harmful substance.[5][6]

Figure 3: Flowchart for Accidental Spill Response.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. *[7] Hazards from Combustion: High temperatures may lead to the generation of hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride. *[2][7] Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

[2][7]### Section 5: Disposal Considerations

Waste generated from this compound must be treated as hazardous waste. It should be disposed of in accordance with all applicable federal, state, and local environmental regulations. D[2]o not allow the product to enter drains or waterways. T[7]he disposal should be handled by a licensed professional waste disposal service.

This compound is a valuable compound for scientific research, but it requires careful and informed handling. Its primary hazards—skin, eye, and respiratory irritation—can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and adherence to established safety protocols. By understanding the causality behind these safety measures, researchers can foster a secure laboratory environment that enables innovation while prioritizing personal and environmental safety.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: Trifluoromethanesulfonic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide. National Center for Biotechnology Information. Retrieved from [Link]

-

IoLiTec. (n.d.). 1-Hexylpyridinium triflate, >99%. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-HEXYLPYRIDINIUM. Retrieved from [Link]

-

Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Wikipedia. (2022, November 2). N-Fluoropyridinium triflate. Retrieved from [Link]

Sources

- 1. 1-Hexylpyridinium triflate, >99% | IoLiTec [iolitec.de]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. iolitec.de [iolitec.de]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Electrochemical Window of N-Hexylpyridinium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Electrochemical Landscape of a Promising Ionic Liquid

N-Hexylpyridinium Trifluoromethanesulfonate, a member of the pyridinium-based ionic liquid family, stands as a compound of significant interest across various scientific domains, from electrochemical energy storage to specialized synthesis. Its unique combination of a hexyl-substituted pyridinium cation and the robust trifluoromethanesulfonate (triflate) anion imparts a distinct set of physicochemical properties. Central to its utility in electrochemical applications is its electrochemical window—the potential range within which the ionic liquid remains stable without undergoing oxidation or reduction. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the electrochemical window of this compound, detailing its theoretical underpinnings, experimental determination, and the factors that govern its stability.

The Architecture of Stability: The N-Hexylpyridinium and Trifluoromethanesulfonate Ions

The electrochemical window of an ionic liquid is fundamentally dictated by the electrochemical stability of its constituent cation and anion.[1] In the case of this compound, these are:

-